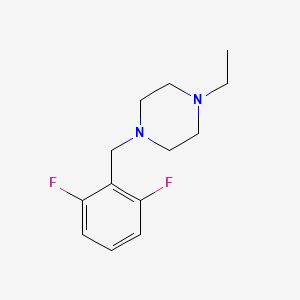![molecular formula C19H17NO3 B5821855 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone](/img/structure/B5821855.png)
1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone, also known as MQOE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of organic compounds called ketones and has a molecular formula of C22H19NO3. MQOE has been found to exhibit potent biological activities, making it an attractive candidate for various applications.
作用机制
The mechanism of action of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone is not fully understood, but several studies have suggested that it may act through the modulation of various signaling pathways. For instance, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been found to inhibit the activation of nuclear factor-κB, a transcription factor that plays a crucial role in the regulation of immune response and inflammation. Moreover, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been shown to induce the expression of p53, a tumor suppressor protein that regulates cell cycle and apoptosis. Additionally, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been found to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone can induce cell cycle arrest and apoptosis in cancer cells, while inhibiting the proliferation and migration of endothelial cells. Moreover, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been reported to reduce the production of reactive oxygen species and lipid peroxidation in various cell types. In vivo studies have shown that 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone can attenuate the inflammatory response and reduce the tumor growth in animal models.
实验室实验的优点和局限性
1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. Moreover, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been found to exhibit potent biological activities at relatively low concentrations, making it a cost-effective reagent for various applications. However, there are some limitations to the use of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone in lab experiments. For instance, its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.
未来方向
The potential applications of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone in scientific research are vast, and several future directions can be explored. For instance, the development of novel derivatives of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone with improved pharmacokinetic and pharmacodynamic properties could enhance its therapeutic potential. Moreover, the investigation of the molecular targets and signaling pathways involved in the biological activities of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone could provide insights into its mechanism of action. Additionally, the evaluation of the safety and efficacy of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone in preclinical and clinical trials could pave the way for its use as a therapeutic agent in various diseases.
Conclusion
In summary, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone is a synthetic compound that has been extensively studied for its potent biological activities, including its anti-inflammatory, antitumor, and antimicrobial properties. Its synthesis method has been well-established, and its purity has been confirmed using various analytical techniques. 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone exhibits various biochemical and physiological effects, and its mechanism of action is not fully understood. Although there are some limitations to its use in lab experiments, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has several advantages that make it an attractive candidate for various applications. Several future directions can be explored to enhance its therapeutic potential and elucidate its mechanism of action.
合成方法
The synthesis of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone involves the reaction of 4-methoxyphenylacetic acid with 8-hydroxyquinoline in the presence of thionyl chloride, followed by the reduction of the resulting acid chloride with sodium borohydride. The final product is obtained after the reaction of the intermediate with acetic anhydride. The synthesis of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been reported in several studies, and the purity of the compound has been confirmed using various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography.
科学研究应用
1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been extensively studied for its biological activities, including its anti-inflammatory, antitumor, and antimicrobial properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. Moreover, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been reported to exhibit antibacterial and antifungal activities against several pathogenic microorganisms, including Staphylococcus aureus and Candida albicans.
属性
IUPAC Name |
1-[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13(21)15-8-9-17(22-2)16(11-15)12-23-18-7-3-5-14-6-4-10-20-19(14)18/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIJGLUSYWIJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197554 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5821791.png)


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B5821821.png)



![2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5821840.png)

![2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5821861.png)

![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)
